molecular formula C37H70N2O2 B1172502 N,N'-Methylenedioleamide CAS No. 10436-16-5

N,N'-Methylenedioleamide

Cat. No.: B1172502
CAS No.: 10436-16-5
M. Wt: 575.0 g/mol
InChI Key: JAPRZGVSYUJXTI-YAFCTCPESA-N
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Description

N,N'-Methylenedioleamide is a diamide compound featuring a methylene (-CH₂-) bridge connecting two oleamide groups.

The synthesis of such compounds typically involves condensation reactions between acyl chlorides (e.g., oleoyl chloride) and methylenediamine.

Properties

CAS No.

10436-16-5

Molecular Formula

C37H70N2O2

Molecular Weight

575.0 g/mol

IUPAC Name

(Z)-N-[[[(E)-octadec-9-enoyl]amino]methyl]octadec-9-enamide

InChI

InChI=1S/C37H70N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36(40)38-35-39-37(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-35H2,1-2H3,(H,38,40)(H,39,41)/b19-17-,20-18+

InChI Key

JAPRZGVSYUJXTI-YAFCTCPESA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)NCNC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCNC(=O)CCCCCCCC=CCCCCCCCC

Synonyms

9-Octadecenamide, N,N-methylenebis-, (Z,Z)-

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares N,N'-Methylenedioleamide with structurally related methylene-bridged diamides and diamines:

Compound Name Molecular Formula Functional Groups Key Structural Features Applications/Properties References
This compound C₃₇H₆₈N₂O₂ Two oleamide groups, methylene Unsaturated C18 chains, flexible backbone Hypothesized: Polymer crosslinking, surfactants
N,N'-Methylenebis-Acrylamide C₇H₁₀N₂O₂ Two acrylamide groups, methylene Reactive vinyl groups Polyacrylamide gel crosslinker
N,N'-Methylenedilauramide C₂₅H₄₈N₂O₂ Two lauramide groups, methylene Saturated C12 chains, rigid backbone Surfactants, lubricants
N,N'-Dimethylethylenediamine C₄H₁₂N₂ Two methylamines, ethylenediamine Primary and tertiary amines Catalyst, pharmaceutical intermediate

Key Observations:

  • Chain Saturation: this compound’s unsaturated oleamide chains contrast with saturated analogs like N,N'-Methylenedilauramide. This unsaturation lowers melting points and enhances solubility in nonpolar solvents .
  • Reactivity: Unlike N,N'-Methylenebis-Acrylamide (reactive vinyl groups for polymerization), this compound’s amide groups may facilitate hydrogen bonding, impacting material stability .
  • Amine vs. Amide: N,N'-Dimethylethylenediamine (a diamine) is more reactive in nucleophilic reactions compared to diamides, which are stabilized by resonance .

Physicochemical Properties

Melting Point and Solubility:

  • Saturated analogs (e.g., N,N'-Methylenedilauramide) exhibit higher melting points due to stronger van der Waals interactions between linear chains.
  • This compound’s unsaturation introduces kinks in the hydrocarbon chains, reducing crystallinity and enhancing solubility in oils or organic solvents .

Thermal Stability:

  • Amide groups in this compound provide higher thermal stability compared to amine-bridged compounds like N,N'-Dimethylethylenediamine, which may degrade at lower temperatures .

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